molecular formula C17H15N3OS B2597323 2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide CAS No. 155674-02-5

2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide

Cat. No.: B2597323
CAS No.: 155674-02-5
M. Wt: 309.39
InChI Key: SHRXLMZDDYPFHY-UHFFFAOYSA-N
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Description

2-(Quinazolin-4-ylthio)-N-(p-tolyl)acetamide is a synthetic compound based on the quinazolin-4-one scaffold, a structure recognized for its diverse and significant biological activities in scientific research . This molecule is of particular interest in the fields of infectious disease and oncology due to the proven properties of its pharmacophore. Researchers investigate quinazolinone derivatives like this for their potential as antimicrobial agents . Specifically, analogues have demonstrated the ability to inhibit biofilm formation in resistant pathogens such as Pseudomonas aeruginosa by targeting the quorum-sensing system (PqsR), thereby suppressing virulence factors without exerting lethal pressure that drives resistance . Concurrently, the quinazolinone core is a privileged structure in anticancer research . Similar compounds have shown promising cytotoxic activity against various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HepG2 (liver), by inducing apoptosis and cell cycle arrest . The incorporation of the acetamide moiety is a common strategy in drug design to modulate hydrogen bonding and interaction with biological targets . This compound is intended for research purposes only to further explore these mechanistic pathways and develop novel therapeutic strategies.

Properties

IUPAC Name

N-(4-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-6-8-13(9-7-12)20-16(21)10-22-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRXLMZDDYPFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide typically involves the reaction of 2-aminobenzamides with thiols. An efficient approach to quinazolin-4(3H)-ones, which are precursors to the target compound, can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method features good functional group tolerance, being transition metal and external oxidant-free, and easy operation. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or dimethyl sulfoxide, at elevated temperatures (e.g., 80-120°C) for several hours.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory therapies.

    Biological Studies: It can be used as a tool compound to study the biological pathways and molecular targets associated with quinazolinone derivatives.

    Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of quinazolinone-based drugs.

    Industrial Applications: Its chemical properties may be exploited in the development of new materials, catalysts, or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. Quinazolinone derivatives are known to inhibit various enzymes, including kinases, proteases, and oxidoreductases, by binding to their active sites and modulating their activity . The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Observations :

  • The quinazoline-based compound has a higher MW than thiazole derivatives (e.g., Compound 13), likely due to the fused benzene-pyrimidine ring system.
  • Thioether linkages are common in bioactive analogs (e.g., ), suggesting this group enhances target binding or solubility.

Anticancer Potential

  • Imidazole Derivatives () : Show potent cytotoxicity against C6 glioma cells (IC₅₀: ~15.67 µg/mL) via antiproliferative mechanisms .
  • Thiazole-Triazole Hybrids () : Demonstrated molecular docking affinity for antidiabetic targets, though anticancer activity is unreported .

Other Activities

  • Antidiabetic Agents (): Mercaptobenzimidazole-thiazolidinones showed α-glucosidase inhibition (IC₅₀: 1.2–3.8 µM), highlighting the role of sulfur-containing motifs in enzyme targeting .
  • Linomide Derivatives (): Carbamoyl acetamides exhibited moderate anticancer activity, though less potent than imidazole or thiazole analogs .

Biological Activity

2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide, a synthetic organic compound, is characterized by its unique structure comprising a quinazoline core linked to a thioacetamide group and a p-tolyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains. The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which can lead to significant therapeutic effects.

Structural Characteristics

The structural features of this compound include:

  • Quinazoline Core: Known for diverse biological activities.
  • Thioacetamide Group: Enhances interaction with biological targets.
  • p-Tolyl Substituent: Potentially increases lipophilicity and binding affinity.

Anticancer Activity

Research indicates that compounds with similar structures to this compound can exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound's mechanism may involve:

  • Inhibition of Enzymes: Targeting specific enzymes involved in cancer progression.
  • Induction of Apoptosis: Promoting programmed cell death in malignant cells.

A study demonstrated that quinazoline derivatives initiated apoptosis by activating caspases and modulating Bcl-2 family proteins, which are critical in regulating cell survival and death pathways .

Antimicrobial Properties

The compound also shows potential antimicrobial activity. Quinazoline derivatives are known for their effectiveness against various pathogens. The specific interactions of this compound with microbial targets could enhance its efficacy as an antimicrobial agent.

The biological activity of this compound is likely mediated through:

  • Binding Affinity: Interaction with active sites of target proteins or enzymes via hydrogen bonding and hydrophobic interactions.
  • Molecular Docking Studies: Computational studies suggest that the compound may fit well into the active sites of enzymes, influencing their activity and cellular responses.

In Vitro Studies

In vitro studies have evaluated the anticancer properties of related quinazoline compounds. For example, compounds derived from quinazoline showed varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The most potent compounds were found to significantly reduce cell viability and induce apoptosis through caspase activation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the quinazoline core can enhance biological activity. For instance, substituents at the C-7 position have been shown to improve solubility and bioavailability, which are crucial for therapeutic applications .

Comparative Analysis Table

CompoundBiological ActivityMechanism
This compoundAnticancer, AntimicrobialEnzyme inhibition, Apoptosis induction
Quinazoline Derivative AHigh anticancer activityCaspase activation
Quinazoline Derivative BModerate antimicrobial activityTargeting bacterial enzymes

Q & A

Q. Key Considerations :

  • Solvent choice (DMF or DMSO) impacts reaction kinetics.
  • Temperature control (60–80°C) prevents decomposition of the thione intermediate.

Basic: Which spectroscopic techniques are employed for characterizing this compound?

Answer:
A combination of spectroscopic and analytical methods ensures structural validation:

Technique Key Parameters Application Reference
¹H/¹³C NMR δ 7.2–8.5 ppm (aromatic protons), δ 2.3 ppm (p-tolyl CH₃)Confirms substituent positions and purity
HRMS Molecular ion peak (e.g., [M+H]⁺)Validates molecular formula
FTIR 1650–1680 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H, if present)Identifies functional groups

Note : X-ray crystallography may be used for absolute configuration determination if single crystals are obtained.

Advanced: How can computational methods like DFT predict the compound’s reactivity and electronic properties?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:

  • Electrostatic Potential (MESP) : Maps electron-rich regions (e.g., quinazolin-thio sulfur) for nucleophilic attack sites.
  • HOMO-LUMO Gaps : Predicts charge-transfer interactions and kinetic stability (e.g., ΔE ≈ 4–5 eV indicates moderate reactivity).
  • Thermodynamic Properties : Gibbs free energy of formation (ΔG) assesses synthetic feasibility .

Q. Workflow :

Optimize geometry using Gaussian02.

Analyze frontier molecular orbitals with GaussView.

Validate results against experimental UV-Vis or cyclic voltammetry data.

Advanced: What strategies address discrepancies in biological activity data across studies?

Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations.
  • Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.
  • Metabolic Stability : Assess liver microsome degradation to rule out false negatives.

Q. Resolution Steps :

Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).

Conduct orthogonal assays (e.g., SPR binding + cell viability).

Perform SAR studies to isolate critical functional groups (e.g., quinazolin-thio vs. oxadiazole analogs) .

Basic: What in vitro assays are used to assess its biological activity?

Answer:
Common assays include:

Assay Type Protocol Endpoint Reference
Anticancer MTT assay (72 hr exposure)IC₅₀ values against HepG2 cells
Antimicrobial Broth microdilution (CLSI guidelines)MIC against S. aureus
Enzyme Inhibition Fluorescence-based kinase assay (e.g., EGFR)% inhibition at 10 µM

Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls.

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Critical parameters for optimization:

  • Catalyst Screening : Use Pd(OAc)₂ or CuI for cross-coupling steps (yield improvement by 15–20%).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thione group.
  • Temperature Gradients : Gradual heating (40°C → 80°C) prevents side reactions.

Case Study :
Replacing K₂CO₃ with Cs₂CO₃ in the thioether coupling step increased yield from 55% to 72% due to enhanced deprotonation efficiency .

Advanced: What are the structure-activity relationships (SAR) for modifying the quinazolin-thio moiety?

Answer:
Key SAR insights from analogous compounds:

  • Quinazolin-Thio vs. Oxadiazole : Thioether linkage enhances membrane permeability (LogP ↑ 0.5 units).
  • p-Tolyl Substitution : Methyl group boosts hydrophobic interactions in enzyme pockets (e.g., EGFR inhibition).
  • Acetamide Chain Length : Shorter chains (C2) improve solubility without sacrificing binding affinity.

Q. Modification Table :

Derivative Activity Trend Reference
Quinazolin-4-ylthio → OxadiazoleAnticancer activity ↓ 30%
p-Tolyl → 4-FluorophenylAntimicrobial potency ↑ 2-fold

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